molecular formula C27H25N3O3S B2597434 [5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892418-60-9

[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Numéro de catalogue: B2597434
Numéro CAS: 892418-60-9
Poids moléculaire: 471.58
Clé InChI: OAGYROOZLZUFGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a complex tricyclic heterocyclic molecule featuring:

  • Core structure: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene skeleton, combining fused oxygen (oxa) and nitrogen (triaza) atoms within a rigid bicyclic framework.
  • Substituents: A 3-methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy (-OCH₃) group. A [(2-methylphenyl)methyl]sulfanyl (thioether) moiety at position 7, introducing steric bulk and sulfur-based reactivity.

Propriétés

IUPAC Name

[5-(3-methoxyphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-7-4-5-8-19(16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)18-9-6-10-21(11-18)32-3/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGYROOZLZUFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Sulfanyl and Aromatic Groups

Analog 1 : [7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-...] ()
  • Difference : The sulfanyl group is substituted with a 2,5-dimethylphenyl group instead of 2-methylphenyl.
  • Impact: Increased steric hindrance from the additional methyl group may reduce reactivity in nucleophilic substitution or binding interactions.
Analog 2 : [2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-...]sulfanyl]-N-(2-methylphenyl)acetamide] ()
  • Differences :
    • Methoxy position : 4-methoxyphenyl (para) vs. 3-methoxyphenyl (meta) in the target compound.
    • Sulfanyl group : Linked to an acetamide (-NHC(O)CH₂-) instead of a benzyl group.
  • Impact :
    • The para-methoxy group may enhance resonance stabilization compared to the meta-substituted analog, altering electronic properties .
    • The acetamide moiety introduces hydrogen-bonding sites, increasing solubility in aqueous media .

Heterocyclic Core Modifications

Analog 3 : Fused Tetrazolopyrimidines ()
  • Structure : Hexaazatricyclo systems with tetrazole and pyrimidine rings.
  • Comparison :
    • The target compound’s oxa-triaza tricyclic system differs in heteroatom composition (O and N vs. multiple N atoms).
    • Reduced nitrogen content may lower basicity but improve metabolic stability in biological systems .
Analog 4 : Tri-Heterocyclic Benzamides ()
  • Structure : 1,3,4-oxadiazole-thiol derivatives.
  • Thiol (-SH) groups in analogs offer distinct redox reactivity compared to thioethers (-S-alkyl) .

Key Research Findings

Substituent Position Matters : Meta-substituted methoxy groups (target compound) vs. para-substituted (Analog 2) significantly alter electronic distribution, affecting binding affinity in receptor-ligand interactions .

Thioether vs. Thiol : The target’s thioether group offers greater stability against oxidation compared to thiol-containing analogs, which may degrade under physiological conditions .

Heterocyclic Rigidity : The tricyclic core enhances conformational restraint, improving target selectivity compared to flexible oxadiazole derivatives .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

  • Precursor Selection : Use high-purity precursors (e.g., 3-methoxyphenyl derivatives) to minimize side reactions. Ensure proper stoichiometry, particularly for sulfanyl and methoxy groups, to avoid incomplete substitution .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for thioether formation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to enhance yield .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or size-exclusion chromatography to isolate the tricyclic core. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve methoxyphenyl (δ 3.7–3.9 ppm) and sulfanyl-methylbenzyl (δ 2.4–2.6 ppm) signals. 2D NMR (COSY, HSQC) clarifies connectivity in the tricyclic core .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, S-C at ~650 cm⁻¹) .

Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities?

Methodological Answer:

  • Crystallography : Grow single crystals via slow evaporation in chloroform/methanol. Collect data (Cu-Kα radiation, 293 K) and refine using SHELX (R factor < 0.05). Analyze torsion angles (e.g., C8–C9–C10–O1 = −178.6°) to confirm tricyclic conformation .
  • Computational Modeling : Perform DFT (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with experimental data. Use Hirshfeld surfaces to map intermolecular interactions (e.g., π-π stacking of methoxyphenyl groups) .

Advanced: What strategies analyze the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

  • Catalytic Screening : Test Pd/C, Ni, or enzymatic catalysts in hydrogenation/deoxygenation reactions. Monitor intermediates via LC-MS .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. For example, measure sulfanyl group oxidation kinetics under aerobic vs. anaerobic conditions .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., pH, temperature) for regioselective modifications .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl instead of 3-methoxyphenyl). Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities. Compare docking scores (e.g., ΔG = −9.2 kcal/mol for the parent compound vs. −8.5 kcal/mol for analogs) .
  • In Vivo Validation : Administer analogs in zebrafish models to assess bioavailability and toxicity .

Advanced: How to assess the compound’s stability in solvent systems during storage?

Methodological Answer:

  • Accelerated Stability Testing : Store aliquots in DMSO, ethanol, and PBS at 4°C, 25°C, and 40°C. Analyze degradation via UPLC at 0, 1, 3, and 6 months .
  • Hydrolytic Stability : Expose to buffered solutions (pH 1–10) and quantify intact compound via LC-MS. Note: Methanol groups may hydrolyze at pH > 9 .

Advanced: How can AI-driven simulations optimize the synthesis pathway?

Methodological Answer:

  • Retrosynthetic Planning : Use IBM RXN for Chemistry or Chematica to propose routes prioritizing atom economy (e.g., 78% vs. 65% yield for AI-suggested vs. traditional pathways) .
  • Reaction Prediction : Train neural networks on USPTO datasets to predict side products (e.g., over-oxidation of sulfanyl groups) .
  • Process Optimization : Implement reinforcement learning (e.g., OpenAI Gym) to adjust parameters in real-time during continuous-flow synthesis .

Advanced: How to correlate in vitro data with in silico docking studies?

Methodological Answer:

  • Data Integration : Use KNIME or Pipeline Pilot to align IC₅₀ values (e.g., 1.2 µM) with docking scores. Validate with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA to compute ΔG binding. Discrepancies >1.5 kcal/mol suggest unaccounted solvation/entropic effects .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential methanol release during degradation .
  • Spill Management : Absorb with vermiculite; neutralize acidic byproducts with sodium bicarbonate .
  • Waste Disposal : Incinerate in a certified facility (high-temperature, >1000°C) .

Advanced: How does the tricyclic core influence intermolecular interactions in solid-state studies?

Methodological Answer:

  • Crystal Packing Analysis : Use Mercury Software to visualize H-bonding (e.g., O–H···N between methanol and triazatricyclic groups) and π-stacking (3.5 Å between methoxyphenyl rings) .
  • Thermal Analysis : Perform DSC to identify phase transitions (e.g., melting point ~220°C with ΔH = 85 J/g) correlated with packing efficiency .

Tables for Key Data:

Table 1: Spectroscopic Signatures of Key Functional Groups

GroupNMR (δ, ppm)IR (cm⁻¹)
Methoxyphenyl3.78 (s, OCH₃)1250 (C-O-C)
Sulfanyl2.52 (t, SCH₂)650 (C-S)
Tricyclic O-H4.21 (br, OH)3400 (O-H)

Table 2: Stability in Common Solvents (25°C, 1 Month)

Solvent% Remaining (HPLC)Major Degradation Product
DMSO98%None
Ethanol95%Oxidized sulfanyl derivative
PBS80%Hydrolyzed methanol

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